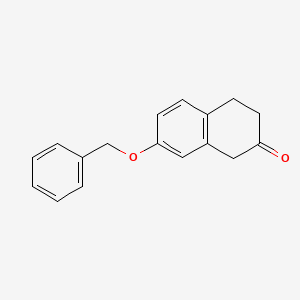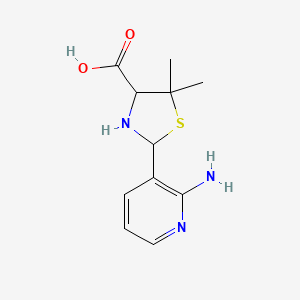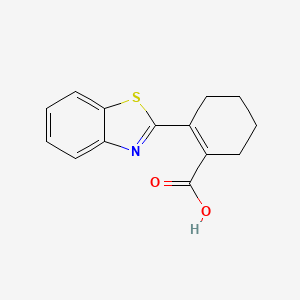
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one, also known as CMMB, is a synthetic organic compound belonging to the isoxazole family. It is a colorless, crystalline solid with a molecular weight of 256.7 g/mol. CMMB is soluble in organic solvents and has a melting point of 76-78 °C. It has been used in various scientific research applications, such as in the study of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and in laboratory experiments.
Aplicaciones Científicas De Investigación
Green and Efficient Synthesis
Pourmousavi et al. (2018) detailed a green and efficient synthesis process for isoxazol-5(4H)-one derivatives, including (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one, emphasizing the use of water as a solvent and antimony trichloride as a catalyst. This method offers advantages such as mild conditions, environmental friendliness, and high yields, demonstrating the compound's relevance in sustainable chemistry practices (Pourmousavi et al., 2018).
Crystallographic and Theoretical Studies
Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds, providing insight into the structural configurations and electronic properties of such molecules. Their research aids in understanding the molecular basis of the applications of isoxazol-5(4H)-one derivatives (Brancatelli et al., 2011).
Photoredox Catalysis and Larvicidal Activity
Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through organic photoredox catalysis. They also investigated the larvicidal activity of these compounds, indicating their potential in developing environmentally friendly pest control solutions (Sampaio et al., 2023).
Catalytic Synthesis Approaches
Mosallanezhad and Kiyani (2019) discussed the synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones catalyzed by salicylic acid in water, highlighting a green approach towards the production of these compounds. Their work showcases the potential of using readily available catalysts to synthesize structurally diverse isoxazol-5(4H)-one derivatives with various applications (Mosallanezhad and Kiyani, 2019).
Propiedades
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3-methylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-3-2-4-9(5-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTKBSNJTMBFQS-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine](/img/structure/B1344831.png)









![2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1344869.png)
![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344872.png)